![molecular formula C22H28N4O3 B5670965 2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)
2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of diazaspiro[5.5]undecane derivatives have attracted significant interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. These compounds often feature in the development of new organic molecular electronic materials and in the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves multi-component reactions (MCRs), Michael addition, and intramolecular spirocyclization processes. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction catalyzed by Et3N (Jia Li et al., 2014). Additionally, divergent synthesis methods have been described, highlighting the efficiency of Michael addition of lithium enolates to tetrasubstituted olefin acceptors in introducing a variety of substituents (Hanbiao Yang et al., 2008).
Molecular Structure Analysis
The molecular structures of diazaspiro[5.5]undecane derivatives are often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. The structure of 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane, for example, demonstrates a spiro-annulated structure with twofold symmetry, formed by two equal push-pull ethylene units (Z. Zhou et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes reactions with SOCl2/pyridine to afford dehydrated products and base-promoted [5+1] double Michael addition reactions for the synthesis of various diazaspiro heterocyclic derivatives (M. Islam et al., 2017).
Physical Properties Analysis
The analysis of physical properties such as solvatochromism, photophysical behavior, and molecular packing in the lattice structure provides insights into the materials' characteristics. For example, 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane exhibits strong intermolecular interactions in the lattice, resulting in a highly ordered array of molecular packing (Z. Zhou et al., 2001).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity towards various electrophiles and their role as ligands in forming complexes with metals, have been explored. These properties underscore the versatility of diazaspiro[5.5]undecane derivatives in synthetic organic chemistry and their potential applications in developing new materials and pharmaceuticals (Jens Cordes et al., 2013).
特性
IUPAC Name |
2-ethyl-9-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-2-25-15-22(14-17(20(25)28)16-6-4-3-5-7-16)10-12-26(13-11-22)21(29)18-8-9-19(27)24-23-18/h3-7,17H,2,8-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGISPECKXBJHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=NNC(=O)CC3)CC(C1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5670900.png)

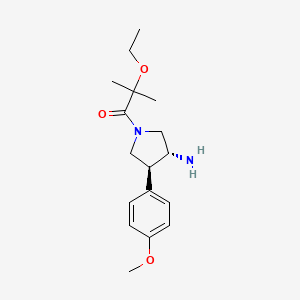
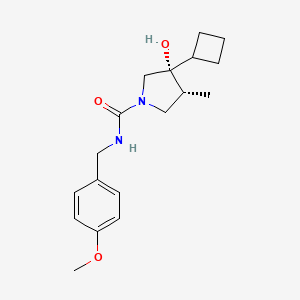
![2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670925.png)
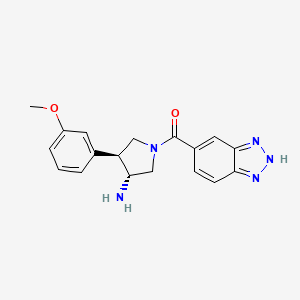
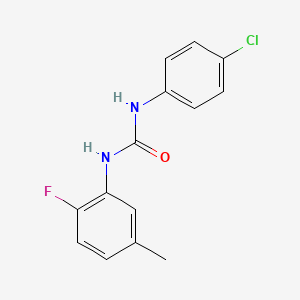
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5670943.png)
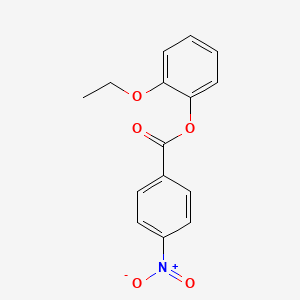
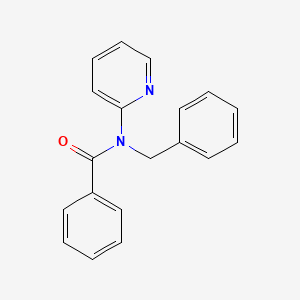
![6-methoxy-1-methyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5670958.png)
![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)